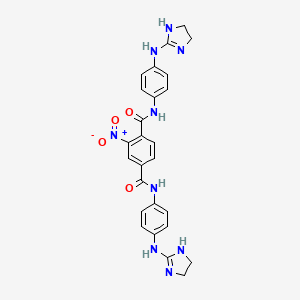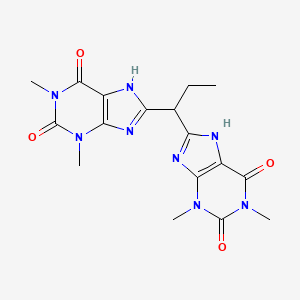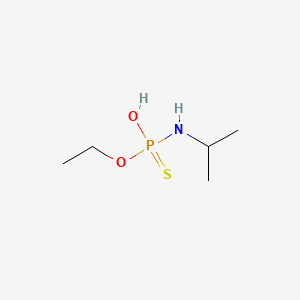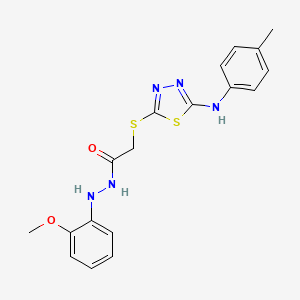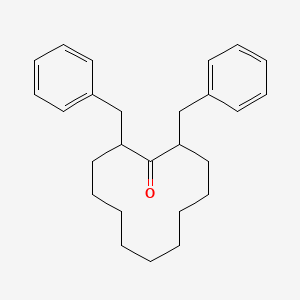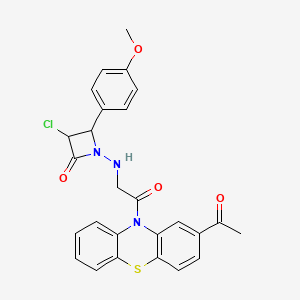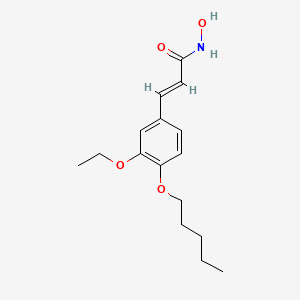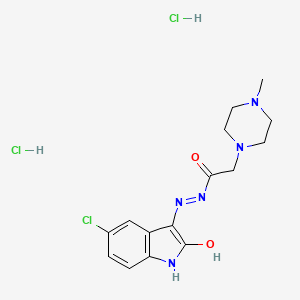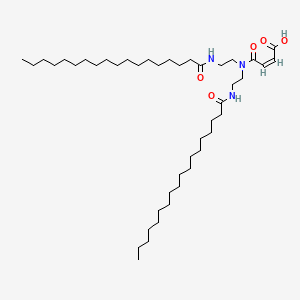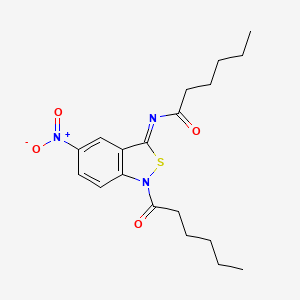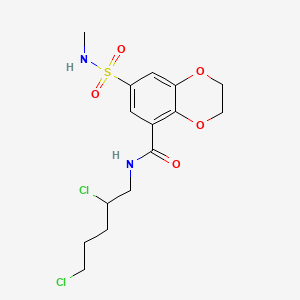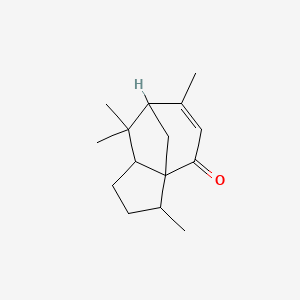
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one is a complex organic compound with a unique structure. It is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C17H26O, and it has a molecular weight of 246.3877 .
Preparation Methods
The synthesis of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves several steps. One common synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets .
In the industrial sector, the compound is used in the production of fragrances and flavors due to its unique aromatic properties . It may also be utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one can be compared with similar compounds such as di-epi-α-cedrene and 2-epi-α-funebrene . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical behavior .
Properties
CAS No. |
84752-97-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-one |
InChI |
InChI=1S/C15H22O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-12H,5-6,8H2,1-4H3 |
InChI Key |
BGDCOEHXBFJKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


